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molecular formula C6H6N4O2 B127787 7-Methylxanthine CAS No. 552-62-5

7-Methylxanthine

Cat. No. B127787
M. Wt: 166.14 g/mol
InChI Key: PFWLFWPASULGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878715B1

Procedure details

To a stirring suspension of 7-methylxanthine (2.54 g, 15.3 mmol) in dimethylsulfoxide (80 ml) was added sodium hydride (0.37 mg, 15.3 mmol) in one portion. After stirring for 30 minutes, freshly prepared furfuryl bromide (2.5 g, 15.3 mmol) was added next. After stirring at room temperature for 18 hours, the reaction was quenched by addition of water (150 ml). Saturated aqueous sodium chloride solution (30 ml) was added and the mixture was extracted with chloroform (4×50 ml). The combined extracts were washed with saturated aqueous sodium bicarbonate solution (3×50 ml), with saturated aqueous sodium chloride solution (2×50 ml) and dried over a mixture of sodium sulfate and activated charcoal. After filtration through a pad of celite, the solvent was evaporated under reduced pressure. The residue was treated with ethyl acetate. The solid was filtered, rinsed with cold ethyl acetate (2×25 ml) and vacuum dried to give 3-(2-furylmethyl)-7-methylxanthine (0.54 g, 1496 yield) as a beige solid.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.37 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:9](=[O:11])[NH:8][C:7](=[O:12])[NH:6][C:5]=2[N:4]=[CH:3]1.[H-].[Na+].[CH2:15](Br)[C:16]1[O:20][CH:19]=[CH:18][CH:17]=1>CS(C)=O>[O:20]1[CH:19]=[CH:18][CH:17]=[C:16]1[CH2:15][N:6]1[C:5]2[N:4]=[CH:3][N:2]([CH3:1])[C:10]=2[C:9](=[O:11])[NH:8][C:7]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
CN1C=NC=2NC(NC(C12)=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.37 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CO1)Br

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of water (150 ml)
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium chloride solution (30 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (4×50 ml)
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous sodium bicarbonate solution (3×50 ml), with saturated aqueous sodium chloride solution (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a mixture of sodium sulfate and activated charcoal
FILTRATION
Type
FILTRATION
Details
After filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with cold ethyl acetate (2×25 ml) and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC=C1)CN1C(NC(C=2N(C=NC12)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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